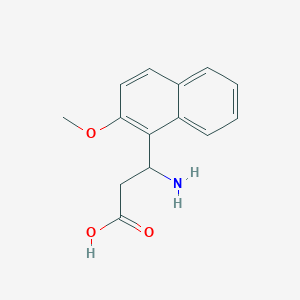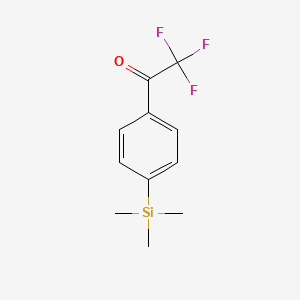
5-((Pentyloxy)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Pentyloxy)methyl)quinolin-8-ol: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core with a pentyloxy methyl group attached at the 5th position and a hydroxyl group at the 8th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pentyloxy)methyl)quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Alkylation: The hydroxyl group at the 8th position of quinolin-8-ol is protected using a suitable protecting group.
Introduction of Pentyloxy Methyl Group: The protected quinolin-8-ol is then subjected to alkylation with pentyloxy methyl chloride in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Pentyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The pentyloxy methyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-((Pentyloxy)methyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the treatment of diseases such as malaria and leishmaniasis due to its antiparasitic properties.
Industry: The compound is used in the development of corrosion inhibitors and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 5-((Pentyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antiparasitic Activity: It inhibits the heme detoxification pathway in parasites, leading to the accumulation of toxic heme and parasite death.
Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-ol: The parent compound with a hydroxyl group at the 8th position.
5-Alkoxyquinolines: Compounds with various alkoxy groups at the 5th position.
8-Hydroxyquinoline Derivatives: Compounds with different substituents at various positions on the quinoline ring.
Uniqueness
5-((Pentyloxy)methyl)quinolin-8-ol is unique due to the presence of the pentyloxy methyl group at the 5th position, which imparts distinct physicochemical properties and biological activities compared to other quinoline derivatives. This structural modification enhances its lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets.
Eigenschaften
CAS-Nummer |
7545-60-0 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
5-(pentoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-10-18-11-12-7-8-14(17)15-13(12)6-5-9-16-15/h5-9,17H,2-4,10-11H2,1H3 |
InChI-Schlüssel |
PLDIRFJFZHYJRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)




![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)
![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)




